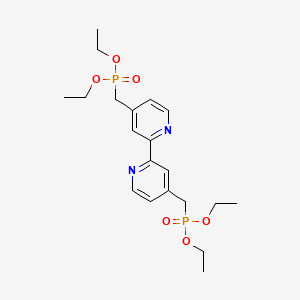
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid is a phenolic compound with the molecular formula C8H8O6 It is characterized by the presence of three hydroxyl groups attached to the benzene ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of phenylacetic acid derivatives. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the benzene ring.
Industrial Production Methods
In industrial settings, the production of hydroxy(3,4,5-trihydroxyphenyl)acetic acid often involves the use of biocatalysts. Microbial fermentation processes using specific strains of bacteria or fungi can be employed to achieve high yields of the compound. These biocatalytic methods are preferred due to their environmental friendliness and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Applications De Recherche Scientifique
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the production of antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of hydroxy(3,4,5-trihydroxyphenyl)acetic acid primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response, modulating their activity to exert protective effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be compared with other phenolic acids, such as:
3,4-Dihydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group at the 5-position.
Gallic acid: Contains three hydroxyl groups but differs in the position of the carboxylic acid group.
Caffeic acid: Contains two hydroxyl groups and a vinyl group, differing in both structure and reactivity.
Propriétés
Numéro CAS |
189506-56-7 |
|---|---|
Formule moléculaire |
C8H8O6 |
Poids moléculaire |
200.146 |
Nom IUPAC |
2-hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O6/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,9-12H,(H,13,14) |
Clé InChI |
GKNXKVFCNOWHDA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(C(=O)O)O |
Synonymes |
Benzeneacetic acid, alpha,3,4,5-tetrahydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Cyclohept[d]isoxazol-5-one,4-hydroxy-(9CI)](/img/new.no-structure.jpg)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)

![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)




![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)
